Naphtho[2,1-b]furan-1,2-dione
Description
Properties
CAS No. |
6540-43-8 |
|---|---|
Molecular Formula |
C12H6O3 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
benzo[e][1]benzofuran-1,2-dione |
InChI |
InChI=1S/C12H6O3/c13-11-10-8-4-2-1-3-7(8)5-6-9(10)15-12(11)14/h1-6H |
InChI Key |
KCCLIFINCKVFJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization Approach
One of the primary synthetic routes to this compound involves cyclization reactions starting from 2-hydroxy-1-naphthaldehyde derivatives. A typical method uses chloroacetone as the cyclizing agent in the presence of anhydrous potassium carbonate in anhydrous acetone. The reaction mixture is refluxed for several hours, after which acidification yields the target compound.
| Step | Reagents and Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | 2-hydroxy-1-naphthaldehyde + chloroacetone, K2CO3, acetone, reflux | Cyclization to this compound | Moderate to high (60–80%) |
This approach benefits from operational simplicity and relatively high yields. The use of anhydrous conditions and reflux temperature is critical for efficient cyclization and minimizing side products.
Multi-Step Synthetic Routes via Functionalized Intermediates
More complex synthetic strategies involve multi-step sequences starting from substituted naphthofuran derivatives. For example, acetylation and formylation of 1-methylnaphtho[2,1-b]furan yield key intermediates such as 2-acetyl-1-methylnaphtho[2,1-b]furan and 1-methylnaphtho[2,1-b]furan-2-carbaldehyde. These intermediates undergo Stobbe condensation with diethyl isopropylidenesuccinate in tetrahydrofuran (THF), followed by hydrolysis and cyclization to produce fulgides, which are structurally related to this compound frameworks.
| Step | Reagents and Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Acetylation/Formylation of 1-methylnaphtho[2,1-b]furan | Functionalized intermediates | Use of acetyl chloride or Vilsmeier–Haack reagent |
| 2 | Stobbe condensation with diethyl isopropylidenesuccinate in THF | Formation of fulgide intermediates | Followed by hydrolysis and cyclization |
| 3 | Purification of monoethyl esters and fulgenic acids | Prepares for further functionalization | Avoids isolation to improve yield |
This method allows for structural diversification but requires careful control of reaction conditions to avoid side products such as unusual methyl-substituted condensation products.
One-Pot Multi-Component Reactions
A more recent and efficient approach involves one-pot multi-component reactions. For instance, a three-component reaction of Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine produces functionalized naphtho[2,1-b]furans with yields up to 85%. This method avoids chromatographic purification and is scalable.
| Step | Reagents and Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Meldrum’s acid + arylglyoxals + β-naphthol, Et3N, EtOH/H2O, controlled temperature | Formation of functionalized naphtho[2,1-b]furan derivatives | Up to 85% |
Key factors influencing yield and selectivity include solvent choice and temperature control to suppress isomer formation.
Catalytic Oxidation Methods
Catalytic oxidation of 3-arylbenzofuran-2(3H)-ones using lithium chloride and hexafluoroisopropanol as solvent has been reported to efficiently form this compound derivatives. The reaction efficiency depends on oxidant stoichiometry and solvent polarity.
| Step | Reagents and Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 3-Arylbenzofuran-2(3H)-ones + LiCl, HFIP solvent | Oxidation to this compound | Controlled oxidant amounts critical |
This method offers a mild and selective oxidation pathway to the target compound.
Analysis of Reaction Conditions and Optimization
Solvent Effects
Polar aprotic solvents such as dimethylformamide (DMF) stabilize reaction intermediates, favoring selective formation of the [2,1-b] isomer over other possible isomers like naphtho[2,3-b]furan derivatives. In contrast, protic solvents may promote side reactions and lower selectivity.
Temperature Control
Lower reaction temperatures (0–25 °C) reduce kinetic competition between pathways, minimizing isomeric byproducts. Elevated temperatures favor faster reactions but increase the risk of side product formation.
Catalyst and Base Selection
Use of anhydrous potassium carbonate as a base in cyclization reactions is common. Triethylamine is effective in multi-component reactions to mediate deprotonation and nucleophilic attack, enhancing regioselectivity.
Data Summary Table of Key Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Classical Cyclization | 2-Hydroxy-1-naphthaldehyde + chloroacetone | K2CO3, acetone, reflux, acidification | 60–80 | Simple, scalable |
| Multi-Step Functionalization | 1-Methylnaphtho[2,1-b]furan derivatives | Acetylation, formylation, Stobbe condensation | Moderate | Allows substitution pattern control |
| One-Pot Multi-Component Reaction | Meldrum’s acid, arylglyoxals, β-naphthol | Triethylamine, EtOH/H2O, controlled temp | Up to 85 | High yield, no chromatography needed |
| Catalytic Oxidation | 3-Arylbenzofuran-2(3H)-ones | LiCl, hexafluoroisopropanol | Moderate | Mild oxidation, solvent polarity critical |
Spectroscopic and Purity Confirmation
To confirm the structure and purity of synthesized this compound, the following techniques are standard:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic aromatic proton signals between δ 6.8–8.2 ppm and carbonyl carbons near δ 170–175 ppm confirm the fused ring and ketone functionalities.
Infrared (IR) Spectroscopy: Strong C=O stretching bands near 1700 cm⁻¹ and absence of extraneous functional group signals validate the product.
Elemental Analysis: Carbon, hydrogen, and oxygen content matching theoretical values within ±0.3% confirms compound purity.
Chemical Reactions Analysis
Substitution Reactions
The lactone moiety in naphtho[2,1-b]furan-1,2-dione undergoes nucleophilic substitution under basic or acidic conditions. For example:
-
Hydrazine Substitution : Reaction with hydrazine hydrate in ethanol under reflux replaces the ester group with a carbohydrazide functionality. This generates naphtho[2,1-b]furan-2-carbohydrazide, a precursor for further derivatization .
-
Chalcone Condensation : The carbohydrazide derivative reacts with substituted chalcones in dioxane with acetic acid catalysis, forming 1-(naphtho[2,1-b]furan-2-yl)carbonyl-4-arylidene-3-thiosemicarbazides. These compounds demonstrate antimicrobial activity .
Reagents and Conditions :
| Reaction Type | Reagents | Solvent | Conditions | Product Yield |
|---|---|---|---|---|
| Hydrazide Formation | Hydrazine hydrate, HCl | Ethanol | Reflux, 2 hr | 85–90% |
| Chalcone Condensation | Chalcones, acetic acid | Dioxane | Reflux, 4–6 hr | 70–78% |
Condensation Reactions
This compound derivatives participate in condensation reactions to form heterocyclic systems:
-
Malononitrile Condensation : 2-Acetylnaphtho[2,1-b]furan reacts with malononitrile in benzene with ammonium acetate and acetic acid, yielding 2-(2,2-dicyano-1-methylvinyl)naphtho[2,1-b]furan. This product is characterized by IR absorption at 2,225–2,228 cm⁻¹ (C≡N) and 1,567 cm⁻¹ (C=C) .
-
Phenylhydrazone Formation : Condensation with phenylhydrazine in ethanol produces 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, confirmed by IR peaks at 3,459–3,346 cm⁻¹ (N–H) and 1,601 cm⁻¹ (C=N) .
Spectral Data :
Cyclization and Aromatization
Photochemical reactions enable cyclization and aromatization pathways:
-
Photocyclization : UV irradiation of 2,3-disubstituted benzofurans generates naphtho[2,1-b]furan derivatives via a hexatriene intermediate. Subsequent elimination of water aromatizes the benzene ring, forming the fused system .
Key Steps :
-
Hexatriene formation under UV light.
-
Aromatization via water elimination.
Biological Activity of Derivatives
Derivatives exhibit notable bioactivity:
| Compound Class | Activity | Target Pathogen | MIC (µg/mL) |
|---|---|---|---|
| Thiosemicarbazides | Antibacterial | Pseudomonas aeruginosa | 7.9 |
| Antifungal | Aspergillus niger | 15 (Zone, mm) |
Mechanistic Insights
Scientific Research Applications
Chemistry: In organic chemistry, it serves as a building block for synthesizing complex heterocyclic compounds and fluorescent materials .
Biology: Biologically, derivatives of naphtho[2,1-b]furan-1,2-dione have shown promise in inhibiting cell migration and invasion, particularly in cancer research .
Medicine: In medicinal chemistry, it has been investigated for its anticancer properties, specifically its ability to inhibit hepatocyte growth factor-induced cell migration and invasion .
Industry: Industrially, its derivatives are being studied for their potential use in organic electronics and as components in advanced materials .
Mechanism of Action
The mechanism by which naphtho[2,1-b]furan-1,2-dione exerts its effects involves the inhibition of specific signaling pathways. For example, it has been shown to inhibit the Src-mediated signaling pathways in cancer cells, leading to reduced cell migration and invasion . Additionally, it can suppress the activation of phosphatidylinositol 3-kinase (PI3K) and Akt, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Structural Isomers and Analogues
Naphtho[2,1-b]furan-1,2-dione belongs to a family of naphthofuran derivatives, differing in ring fusion positions and substituents. Key analogues include:
Key Differences :
- Positional Isomerism : The [2,1-b] fusion in this compound enhances electrophilic reactivity compared to [1,2-b] isomers, enabling diverse functionalization .
- Substituent Effects : Alkyl or aryl substituents (e.g., ethyl, phenyl) on the furan ring modulate solubility and bioactivity. For example, 2-phenyl derivatives show improved anticancer activity but lower yields (18.2%) due to steric hindrance .
Structure-Activity Insights :
- Electron-Withdrawing Groups (e.g., NO₂, CF₃) enhance antimicrobial activity but reduce solubility .
- Hydrogenation of the furan ring (e.g., 1,2-dihydronaphtho[2,1-b]furan) improves anti-inflammatory activity by reducing oxidative metabolism .
Data Tables
Biological Activity
Naphtho[2,1-b]furan-1,2-dione is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound belongs to the class of naphthoquinones, characterized by a fused ring structure that contributes to its reactivity and biological activity. Its chemical structure facilitates various reactions, including oxidation and substitution, making it a versatile building block in organic synthesis.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound and its derivatives:
- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, one study demonstrated that this compound induces S-phase arrest and apoptosis in breast cancer MDA-MB-231 cells. This effect is linked to the downregulation of cyclins A and B, as well as cyclin-dependent kinase (Cdk)2 .
- Cytotoxicity : Another investigation revealed that derivatives of this compound exhibited cytotoxic effects against HeLa (cervical cancer), HT29 (colon cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells while sparing normal Vero cells from toxicity .
Antimicrobial Activity
This compound has also shown promise as an antimicrobial agent:
- Activity Against Drug-resistant Bacteria : Studies have reported its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant antibacterial activity in both planktonic and biofilm states. The minimum inhibitory concentration (MIC) values indicate strong potential for therapeutic applications against resistant bacterial strains .
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Signaling Pathways : Research suggests that the compound inhibits Src-mediated signaling pathways in cancer cells. This inhibition leads to reduced cell migration and invasion—critical factors in cancer metastasis.
- Induction of Apoptosis : The induction of apoptosis is marked by an increase in sub-G1 populations and activation of caspases. The compound promotes mitochondrial membrane potential loss and cytochrome c release—key events in the apoptotic pathway .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| Naphtho[1,2-b]furan-4,5-dione | Anticancer; anti-MRSA | Induces apoptosis in breast cancer cells |
| Naphtho[2,3-b]furan-4,9-dione | Anticancer; antimicrobial | Exhibits different reactivity profiles |
| Benzofuran derivatives | Various biological activities | Structural diversity influences activity |
Case Studies
Several case studies illustrate the effectiveness of this compound derivatives:
- Study on Cytotoxicity : A study involving synthetic furonaphthoquinones showed moderate cytotoxicity against human leukemia cells (U937 and HL-60), reinforcing the compound's potential in cancer therapy .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against MRSA demonstrated that derivatives could effectively reduce bacterial viability in clinical isolates .
Q & A
Q. What are the common synthetic routes for naphtho[2,1-b]furan derivatives, and how are their structures validated?
Naphtho[2,1-b]furan derivatives are synthesized via multi-step protocols, including:
- One-pot three-component reactions using Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (yields: 71–90%). This method avoids chromatographic separation and uses cost-effective catalysts .
- Microwave-assisted cyclization of Schiff bases with triethyl orthoacetate, achieving high yields (e.g., 80–85%) in reduced reaction times (15–20 minutes) .
Structural validation relies on:
- Spectroscopic techniques :
- Elemental analysis to confirm stoichiometry (e.g., C: 70.1%, H: 3.8% for C₁₉H₁₂N₄O₂) .
Q. How are naphtho[2,1-b]furan derivatives screened for antimicrobial activity?
Standard protocols include:
- Agar well-diffusion assays : Compounds (0.005 mol/mL in DMF) are tested against bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) and fungal strains (e.g., Candida albicans) using chloramphenicol (2 mg/mL) and fluconazole as controls .
- Activity classification :
- High activity : Inhibition zone >12 mm (e.g., compound 6k against S. aureus) .
- Moderate activity : Inhibition zone 9–12 mm (e.g., compound 6e against Aspergillus niger) .
Advanced Research Questions
Q. How can synthetic yields and reaction efficiency be optimized for naphtho[2,1-b]furan derivatives?
- Microwave irradiation reduces reaction times (e.g., 20 minutes vs. 6–8 hours for conventional heating) and improves yields by 15–20% .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency in triazepine synthesis .
- Catalyst screening : Triethylamine promotes one-pot reactions by stabilizing intermediates and reducing side products .
Q. How do structural modifications influence the bioactivity of naphtho[2,1-b]furan derivatives?
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antifungal activity. For example:
- Compound 6l (with -Cl substituent) shows 14 mm inhibition against C. albicans, outperforming fluconazole (12 mm) .
- Extended conjugation (e.g., quinoline-Schiff base hybrids) improves antibacterial potency due to increased π-π stacking with microbial DNA .
Q. How can contradictory bioactivity data between similar derivatives be resolved?
- Dose-response profiling : Compounds with moderate activity (e.g., 6h: 9 mm inhibition at 0.005 mol/mL) may show higher potency at elevated concentrations .
- Synergistic assays : Combining derivatives (e.g., 6k + 6l) can amplify antifungal effects against A. niger by disrupting cell membrane integrity .
- Molecular docking : Computational models predict binding affinities to microbial targets (e.g., cytochrome P450 for triazepines) .
Q. What mechanistic insights explain the cyclization of naphtho[2,1-b]furan intermediates?
- Schiff base formation : 2-Aminobenzaldehyde reacts with naphtho[2,1-b]furan carbonyl groups to form imine intermediates, which undergo [1,5]-hydride shifts under microwave irradiation .
- Azetidinone formation : Chloroacetyl chloride reacts with hydrazide intermediates to generate β-lactam rings, critical for antimicrobial activity .
Q. How can computational tools aid in designing novel naphtho[2,1-b]furan derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
